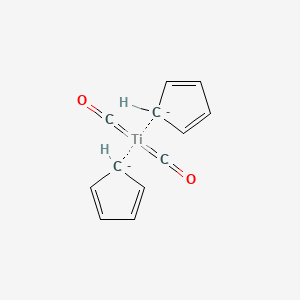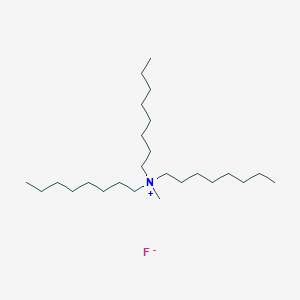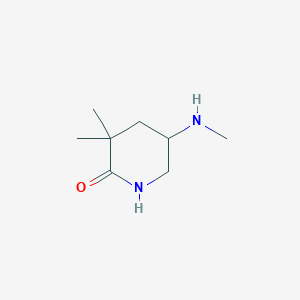
Dicarbonylbis(cyclopentadienyl)titanium(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicarbonylbis(cyclopentadienyl)titanium(II) is a chemical compound with the formula (η5-C5H5)2Ti(CO)2. This maroon-colored, air-sensitive species is soluble in aliphatic and aromatic solvents . It has been used for various chemical reactions, including the deoxygenation of sulfoxides, reductive coupling of aromatic aldehydes, and reduction of aldehydes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dicarbonylbis(cyclopentadienyl)titanium(II) is typically prepared by the reduction of titanocene dichloride with magnesium as a slurry in tetrahydrofuran (THF) under an atmosphere of carbon monoxide . The reaction can be represented as follows:
(C5H5)2TiCl2+Mg+2CO→(C5H5)2Ti(CO)2+MgCl2
Historically, the complex was first prepared by the reduction of titanocene dichloride with sodium cyclopentadienyl under an atmosphere of carbon monoxide .
Industrial Production Methods
While specific industrial production methods for Dicarbonylbis(cyclopentadienyl)titanium(II) are not widely documented, the laboratory synthesis methods mentioned above can be scaled up for industrial applications. The key is to maintain an inert atmosphere and control the reaction conditions to ensure the purity and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions
Dicarbonylbis(cyclopentadienyl)titanium(II) undergoes several types of chemical reactions, including:
Reduction: It is used for the reduction of aldehydes and deoxygenation of sulfoxides.
Substitution: The compound can react with acyl halides to form acyl derivatives.
Common Reagents and Conditions
Reduction: Common reagents include aldehydes and sulfoxides, with the reaction typically carried out under an inert atmosphere.
Substitution: Acyl halides (e.g., RCOCl) are used as reagents, and the reactions are conducted under controlled conditions to form acyl derivatives.
Major Products
Aplicaciones Científicas De Investigación
Dicarbonylbis(cyclopentadienyl)titanium(II) has several scientific research applications:
Mecanismo De Acción
The mechanism by which Dicarbonylbis(cyclopentadienyl)titanium(II) exerts its effects involves its ability to act as a reducing agent. The compound’s titanium center can undergo oxidation-reduction reactions, facilitating the reduction of aldehydes and deoxygenation of sulfoxides . The molecular targets and pathways involved include the interaction of the titanium center with the functional groups of the substrates, leading to the desired chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- Dicarbonylbis(cyclopentadienyl)zirconium(II)
- Dicarbonylbis(cyclopentadienyl)hafnium(II)
Uniqueness
Dicarbonylbis(cyclopentadienyl)titanium(II) is unique due to its specific reactivity and the nature of the titanium center. While similar compounds like Dicarbonylbis(cyclopentadienyl)zirconium(II) and Dicarbonylbis(cyclopentadienyl)hafnium(II) share some properties, the titanium compound is particularly effective in certain reduction and deoxygenation reactions .
Propiedades
Fórmula molecular |
C12H10O2Ti-2 |
|---|---|
Peso molecular |
234.07 g/mol |
InChI |
InChI=1S/2C5H5.2CO.Ti/c2*1-2-4-5-3-1;2*1-2;/h2*1-5H;;;/q2*-1;;; |
Clave InChI |
RBTVJKOSCOCJCP-UHFFFAOYSA-N |
SMILES canónico |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.C(=O)=[Ti]=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14787489.png)




![(10R,13R)-6-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14787518.png)


![6-(6-amino-8-chloropurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;dihydrate](/img/structure/B14787546.png)
